

thermodynamic properties of ciscrotonaldehyde

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Compound of Interest		
Compound Name:	cis-Crotonaldehyde	
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An In-depth Technical Guide to the Thermodynamic Properties of cis-Crotonaldehyde

This technical guide provides a comprehensive overview of the thermodynamic properties of **cis-crotonaldehyde**, tailored for researchers, scientists, and drug development professionals. It includes key quantitative data, detailed experimental methodologies for their determination, and visualizations of relevant processes.

Introduction

Crotonaldehyde (C4H6O) is an α,β -unsaturated aldehyde that exists as two geometric isomers: cis (or Z) and trans (or E).[1][2] The commercial form is predominantly the trans-isomer (>95%) due to its greater thermodynamic stability.[3][4] The thermodynamic equilibrium between the two isomers heavily favors the trans form, with an approximate ratio of 50:1 (trans:cis).[1][5][6] Despite its lower stability, understanding the distinct thermodynamic properties of **cis-crotonaldehyde** is crucial for applications in organic synthesis, where it can serve as a reactive intermediate.[1] Its stereochemistry influences its interactions with other molecules and can lead to different stereochemical outcomes in reactions compared to its trans counterpart.[1]

Thermodynamic Properties

The following tables summarize the available quantitative thermodynamic and physical data for crotonaldehyde. It is important to note that many reported values in chemical databases do not differentiate between the isomers. Where data is specific to the cis isomer, it is explicitly noted.



Table 1: Key Thermodynamic and Physical Properties of cis-Crotonaldehyde

Property	Value	Units	Notes and References
Molar Mass	70.09	g·mol ^{−1}	[7]
Melting Point	-69	°C	[3][8]
Boiling Point	104	°C	[8]
Density	0.8477	g·cm ⁻³	[8]

Table 2: General Thermodynamic Data for Crotonaldehyde (Isomer Unspecified)

Property	Value	Units	Notes and References
Ideal Gas Heat of Formation	-1.0360 x 10 ⁸	J/kmol	[3]
Heat Capacity (Cp)	0.7	cal/g/°C	[3][9]
Heat of Vaporization	123	cal/g	[9]
Heat of Combustion	-7760	cal/g	[10]
-3.25 x 10 ⁷	J/kg	[10]	

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic properties for a volatile organic compound like **cis-crotonaldehyde** requires specialized experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Formation via Combustion Calorimetry



The standard enthalpy of formation (ΔfH°) of an organic compound is most commonly determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[11][12]

Methodology:

Sample Preparation:

- Due to the volatility of cis-crotonaldehyde, the liquid sample must be encapsulated to prevent evaporation before ignition. This is typically achieved by sealing a precise mass (weighed to ±0.1 mg or better) of the sample into a container made of a material with a known heat of combustion, such as a gelatin capsule or a polyester bag.[13]
- The encapsulated sample is placed in a crucible (often made of platinum) within the bomb calorimeter.[12]

Calorimeter Setup:

- A fuse wire (e.g., platinum or iron), with a known energy of combustion, is positioned to be
 in contact with the sample.[12] A cotton thread is often used to connect the fuse wire to the
 sample to ensure ignition.[12]
- A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state.
- The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~3 MPa)
 to ensure complete combustion.[11]

• Calorimetric Measurement:

- The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium.
- The sample is ignited by passing an electric current through the fuse wire.
- The temperature of the water bath is meticulously recorded before, during, and after the combustion event. The temperature change (ΔT), corrected for heat exchange with the



surroundings, is the primary data point.

- Calibration and Data Reduction:
 - The heat capacity of the calorimeter system (the "calorimeter constant") is determined by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.
 - \circ The total heat released during the experiment is calculated from the corrected ΔT and the calorimeter constant.
 - Corrections are applied for the heat released by the combustion of the fuse wire, the cotton thread, and the formation of nitric acid (from trace nitrogen in the oxygen) and other side products.[11]
 - The resulting value is the constant-volume energy of combustion (ΔcU). This is converted to the standard enthalpy of combustion (ΔcH°) by accounting for the change in the number of moles of gas in the reaction.
 - Finally, the standard enthalpy of formation is calculated using Hess's Law, applying the known standard enthalpies of formation for CO2(g) and H2O(l).

Workflow for determining enthalpy of formation using bomb calorimetry.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, which can be used to determine the heat capacity of the substance.[14][15]

Methodology:

- Sample Preparation:
 - For a volatile liquid like cis-crotonaldehyde, it is critical to use hermetically sealed
 sample pans to prevent mass loss due to evaporation during the experiment.[16][17] Any



leak would introduce a large endothermic effect from vaporization, obscuring the heat capacity measurement.[16]

- A small, precisely weighed amount of the liquid is sealed into an aluminum or gold hermetic pan.[17]
- An identical empty hermetic pan is used as a reference.
- DSC Measurement Protocol (Three-Step Method):
 - Step 1 (Baseline): The instrument is run with two empty pans (one in the sample position, one in the reference position) through the desired temperature range at a constant heating rate (e.g., 10 °C/min). This measures the baseline heat flow of the instrument itself.
 - Step 2 (Standard): A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and the run is repeated under the identical temperature program.
 - Step 3 (Sample): The standard is replaced with the sealed sample pan containing ciscrotonaldehyde, and the run is performed a third time under the same conditions.
- Data Analysis:
 - The heat flow (in watts) is recorded as a function of temperature for all three runs.
 - The heat capacity of the sample (Cp) at a given temperature is calculated by comparing
 the difference in heat flow between the sample and baseline runs to the difference
 between the standard and baseline runs, using the known heat capacity and mass of the
 standard. The calculation is typically performed by the instrument's software.

Workflow for determining heat capacity using a three-step DSC method.

Isomerization and Thermodynamic Equilibrium

The cis- and trans-isomers of crotonaldehyde exist in a thermodynamic equilibrium that strongly favors the more stable trans form. This relationship is a key aspect of its thermodynamics.



Thermodynamic equilibrium between cis- and trans-crotonaldehyde.

This equilibrium can be established through various means. At room temperature, catalysis with a trace of acid yields approximately 2% of the cis-isomer.[1] Heating can also achieve a similar equilibrium mixture.[1] Conversely, the cis-isomer can be prepared from the more common trans-isomer through irradiation with UV light, demonstrating a method to shift the equilibrium away from the thermodynamic minimum.[5][6]

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